Dimethyl cyanocarbonimidate

Descripción general

Descripción

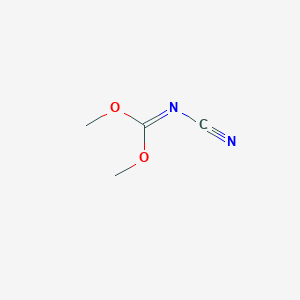

Dimethyl cyanocarbonimidate is an organic compound with the molecular formula C4H6N2O2. It is also known by its systematic name, dimethyl cyanoimidocarbonate. This compound is a white solid that is soluble in solvents such as DMSO, methanol, and water .

Métodos De Preparación

The synthesis of carbonimidic acid, cyano-, dimethyl ester can be achieved through several methods. One common method involves the reaction of chlorocyan with dimethylamine, which produces the desired compound under controlled conditions . Another method involves the reaction of cyanoacetamide with dimethyl carbonate in the presence of a base . Industrial production methods typically involve large-scale reactions using similar synthetic routes, with careful control of reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Reactions with Phosphanides

The compound reacts with sodium phosphanide ([Na(18-crown-6)][PH₂]) to form the cyapho-cyanamide salt [Na(18-crown-6)][N(CN)(CP)] via a two-step elimination of methanol .

-

Step 1 : Nucleophilic attack by PH₂⁻ at the carbon atom of dimethyl cyanocarbonimidate forms the intermediate [HP{C(OMe)N(CN)}]⁻, eliminating one methanol molecule.

-

Step 2 : Loss of a second methanol molecule yields the final product, [N(CN)(CP)]⁻, with optimized P–C bond lengths (1.553 Å) .

Key Observations :

-

31P NMR Analysis : Three distinct signals (–82.1 ppm, –85.7 ppm, and –234.5 ppm) track the conversion of intermediates to the final product .

-

Optimization : Methanol byproduct is neutralized using bases like LiHMDS to enable bulk-scale synthesis .

Heterocyclic Formation with Hydrazines/Diamines

This compound participates in Mannich-type condensations and cyclization reactions to form fused heterocycles:

-

Triazole Derivatives : Reaction with methylhydrazine yields 1-methyl-1H-1,2,4-triazol-5-amines, such as 3-methoxy-1-methyl-1H-1,2,4-triazol-5-amine .

-

Quinazoline Analogues : Condensation with hydrazines followed by acid treatment produces triazolo[1,5-a]quinazolin-5-ones (e.g., compounds 5a–h in Table 1) .

-

Regioselectivity : Reactions under mild conditions (e.g., ice cooling with triethylamine) favor specific regioisomers, confirmed via X-ray crystallography .

Data Table : Examples of heterocycles synthesized from this compound :

| Reactant | Product Class | Yield (%) | Key Features |

|---|---|---|---|

| Hydrazines | Triazolo-quinazolines | 50–68 | Fused bicyclic structures, diverse R groups |

| Methylhydrazine | 1H-1,2,4-Triazoles | High | Methoxy substituents, confirmed by NMR |

Challenges and Optimization Strategies

-

Methanol Sensitivity : The methanol byproduct in phosphanide reactions can hinder synthesis efficiency. Neutralization with bases like LiHMDS improves yield .

-

Regioselectivity Control : Reaction conditions (e.g., temperature, solvent) critically influence product distribution in heterocyclic synthesis .

-

Scalability : Industrial methods prioritize environmentally friendly protocols to avoid toxic reagents .

Structural and Mechanistic Insights

-

Bond Length Analysis : The P–C bond shortens from 1.738 Å in intermediates to 1.553 Å in the final product, reflecting increased bond order .

-

DFT Calculations : Density functional theory confirms optimized geometries and electronic transitions during elimination steps .

Data Table : Bond Lengths in Reaction Pathway

| Species | P–C Bond Length (Å) | C–N Bond Length (Å) |

|---|---|---|

| Intermediate (1) | 1.738(1) | 1.353(2) |

| Final Product (2) | 1.553(2) | 1.286(2) |

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

DCC serves as a critical building block in the synthesis of various heterocyclic compounds. Its reactivity allows it to be utilized in:

- Formation of Heterocycles : DCC has been employed in the synthesis of fused heterocycles, such as triazoles, oxadiazoles, and thiazoles. These compounds are essential in developing pharmaceuticals and agrochemicals .

- Synthesis of Bioactive Compounds : The compound has been used to synthesize biologically active agents, including anticancer, antifungal, and anti-inflammatory drugs. Its derivatives have shown promising activity against various biological targets .

Table 1: Selected Heterocycles Synthesized Using DCC

| Heterocycle Type | Example Compounds | Biological Activity |

|---|---|---|

| Triazoles | 1,2,4-triazoles | Anticancer |

| Oxadiazoles | 1,2,4-oxadiazoles | Antifungal |

| Thiazoles | 1,3-thiazoles | Antimicrobial |

| Pyrazoles | Pyrazole derivatives | Anti-inflammatory |

Biological Chemistry Applications

DCC's utility extends into biological chemistry, where it facilitates the development of compounds with therapeutic potential. For instance:

- Synthesis of Guanidines : DCC has been involved in the condensation reactions leading to aryl guanidines, which can be further cyclized to form benzimidazoles—compounds known for their diverse biological activities .

- Anticancer Agents : Research has demonstrated that derivatives synthesized from DCC exhibit significant anticancer properties. For example, certain triazole derivatives have been tested against various cancer cell lines and show promising results .

Case Study: Anticancer Activity of DCC Derivatives

A study investigated the anticancer effects of a series of DCC-derived triazole compounds on human cancer cell lines. The results indicated that these compounds inhibited cell proliferation effectively and induced apoptosis in a dose-dependent manner. The most potent compound exhibited an IC50 value significantly lower than standard chemotherapeutic agents .

Mecanismo De Acción

The mechanism of action of carbonimidic acid, cyano-, dimethyl ester involves its ability to act as a nucleophile in various chemical reactions. It can form intermediates such as enols and iminium ions, which then participate in further reactions to produce the desired products . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparación Con Compuestos Similares

Dimethyl cyanocarbonimidate can be compared with other similar compounds, such as:

Dimethyl carbonate: While both compounds contain the dimethyl ester group, dimethyl carbonate lacks the cyano group, making it less reactive in certain substitution reactions.

Cyanoacetamide: This compound shares the cyano group but differs in its overall structure and reactivity, making it suitable for different types of reactions.

N-cyanoimidocarbonates: These compounds are direct derivatives of carbonimidic acid, cyano-, dimethyl ester and share similar reactivity patterns but differ in their specific applications and properties.

The uniqueness of carbonimidic acid, cyano-, dimethyl ester lies in its combination of the cyano and dimethyl ester groups, which confer specific reactivity and versatility in various chemical reactions.

Actividad Biológica

Dimethyl cyanocarbonimidate (DCC) is a versatile compound in organic synthesis, particularly known for its role in the formation of biologically active molecules. This article explores its biological activity, mechanisms, and applications based on diverse sources.

This compound is a reactive intermediate that can undergo various chemical transformations. Its primary mechanism of action involves nucleophilic attack, leading to the formation of several biologically relevant derivatives. The compound can hydrolyze to produce dimethyl carbonate and hydrogen cyanide, and it can also participate in substitution reactions with carboxylic acids to form N-cyanoimidocarbonates .

Biological Applications

DCC has been utilized in the synthesis of numerous bioactive compounds, including pharmaceuticals and agrochemicals. Notably, it serves as an intermediate in the synthesis of cimetidine, a histamine H2-receptor antagonist used for treating gastric acid-related conditions.

Case Studies

- Cytotoxic Activity : A study evaluated the cytotoxic effects of 1-cyano-2-aminobenzimidazole derivatives synthesized from DCC against various human cancer cell lines (A549, K562, PC-3). The compounds exhibited significant inhibitory effects, with IC50 values indicating potent cytotoxicity, particularly against lung carcinoma (A549) and leukemia (K562) cells .

- Hsp90 Inhibition : DCC has been involved in synthesizing a novel class of Hsp90 inhibitors. These inhibitors demonstrated promising biological activity and are being explored for clinical applications due to their ability to interfere with cancer cell proliferation .

Data Tables

The following table summarizes some key findings related to the biological activity of compounds derived from this compound:

| Compound Type | Target Cell Line | IC50 (µM) | Biological Activity |

|---|---|---|---|

| 1-Cyano-2-aminobenzimidazole | A549 | 0.5 | Significant cytotoxicity against lung carcinoma |

| 1-Cyano-2-aminobenzimidazole | K562 | 0.3 | High inhibitory effect on leukemia cells |

| Hsp90 Inhibitor | Various | <0.1 | Potent inhibition of cancer cell growth |

Research Findings

Recent studies have highlighted the potential of this compound in drug discovery and development:

- Synthesis of Heterocycles : DCC is crucial in synthesizing fused heterocycles that possess diverse biological activities. These compounds can be tailored for specific therapeutic targets, enhancing their effectiveness in treating various diseases .

- Antitumor Activity : In vivo studies demonstrated that compounds derived from DCC exhibit antitumor activity across multiple mouse xenograft models, indicating their potential as effective cancer therapies .

Propiedades

IUPAC Name |

dimethoxymethylidenecyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c1-7-4(8-2)6-3-5/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOKYZTUQSVAKHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=NC#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9067019 | |

| Record name | Carbonimidic acid, cyano-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24771-25-3 | |

| Record name | Carbonimidic acid, N-cyano-, dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24771-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonimidic acid, N-cyano-, dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024771253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonimidic acid, N-cyano-, dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonimidic acid, cyano-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl cyanoimidocarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.